1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 4-propyl-1,2,3-thiadiazole-5-carboxylate
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Overview
Description
The compound contains several functional groups including a benzo[d]thiazol-2-yl group, an azetidin-3-yl group, and a 1,2,3-thiadiazole-5-carboxylate group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several heterocyclic rings. The presence of nitrogen and sulfur atoms in these rings could potentially form hydrogen bonds with other molecules, influencing its biological activity .Scientific Research Applications
Anti-Tubercular Activity
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 4-propyl-1,2,3-thiadiazole-5-carboxylate: has shown promise as an anti-tubercular agent. Recent synthetic developments have led to the discovery of benzothiazole-based compounds with inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) . These derivatives were synthesized using various pathways, including diazo-coupling, Knoevenagel condensation, and microwave irradiation. Researchers have compared their inhibitory concentrations with standard reference drugs, highlighting their potential in combating tuberculosis.
Anticancer Properties
The compound’s structure suggests potential for anticancer applications. Similar benzothiazole derivatives have demonstrated cytotoxicity against human tumor cell lines . Further investigations into the effects of 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl 4-propyl-1,2,3-thiadiazole-5-carboxylate on cancer cells could reveal its therapeutic efficacy.
Antimicrobial and Antibacterial Effects
Benzothiazole derivatives, including this compound, exhibit diverse biological activities. These include antibacterial, antimycobacterial, and antifungal effects . Researchers have reported their potential in combating various pathogens, making them interesting candidates for further exploration.
Molecular Mechanistic Studies
Researchers have explored the molecular mechanisms underlying the effects of similar compounds. For instance, one study found that a related derivative induced S-phase arrest, activated caspase-3, and induced mitochondrial dysfunction, leading to cell apoptosis . Investigating similar mechanisms for our compound could provide valuable mechanistic insights.
Mechanism of Action
Benzo[d]thiazoles
are known to possess a broad range of chemical and biological properties . They are found in many biologically active compounds, such as antimicrobial, anti-inflammatory, antitumor, antidiabetic, antiviral, antioxidant, and other drugs . The nitrogen and sulfur atoms in the thiazole ring can interact with biological targets, and substituents on the ring can greatly affect the biological outcomes .
Thiadiazoles
, on the other hand, have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . The sulfur atom in the thiadiazole ring is known to participate in various biochemical reactions .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors, including its chemical structure, the route of administration, and individual patient characteristics. Unfortunately, without specific studies on this compound, it’s difficult to predict its ADME properties .
The environmental factors that can influence the action, efficacy, and stability of a compound can include temperature, pH, presence of other substances, and specific conditions within the body (such as the presence of certain enzymes or transport proteins). Again, without specific information on this compound, it’s hard to predict how these factors might affect it .
properties
IUPAC Name |
[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] 4-propylthiadiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2S2/c1-2-4-11-14(28-23-22-11)15(25)26-9-7-24(8-9)16-21-13-10(17(18,19)20)5-3-6-12(13)27-16/h3,5-6,9H,2,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJVMJBCIRVSQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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